3-Hydroxyadamantan-1-yl methacrylate

説明

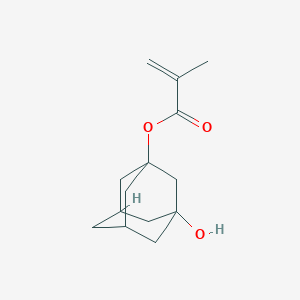

Structure

3D Structure

特性

IUPAC Name |

(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIBFPKQHULHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

867296-29-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867296-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20921703 | |

| Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115372-36-6 | |

| Record name | 3-Hydroxy-1-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115372-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo(3.3.1.13,7)dec-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115372366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1-methacryloyloxyadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 3-Hydroxyadamantan-1-yl methacrylate?

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxyadamantan-1-yl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique bifunctional monomer incorporating a rigid, bulky adamantane cage and a reactive methacrylate group. This combination of functionalities imparts desirable properties to polymers, making it a valuable component in the development of advanced materials, particularly in the fields of microelectronics and specialty polymers. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its synthesis and characterization, and a discussion of its applications, with a focus on its role in photoresist technology.

Chemical Identity and Structure

-

IUPAC Name: (3-hydroxy-1-adamantyl) 2-methylprop-2-enoate[1]

-

Synonyms: 1-Methacryloyloxy-3-adamantanol, 3-Hydroxyadamant-1-yl methacrylate, 1,3-Adamantanediol monomethacrylate[1]

-

CAS Number: 115372-36-6[1]

-

Molecular Formula: C₁₄H₂₀O₃[1]

-

Molecular Weight: 236.31 g/mol [1]

Chemical Structure:

The structure of this compound is characterized by a methacrylate group ester-linked to the 1-position of a 3-hydroxyadamantane core. The adamantane moiety is a highly stable, three-dimensional cage-like hydrocarbon structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in various formulations and polymerization processes.

| Property | Value | Reference |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 89.0 to 93.0 °C | [1][2] |

| Boiling Point | 329.3 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 133 °C | [1] |

| Solubility | Soluble in methanol | [2] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis and Characterization

Synthesis Protocol: Esterification

This compound is typically synthesized via the esterification of 1,3-adamantanediol with methacrylic acid.[3] While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

Reaction:

1,3-Adamantanediol + Methacrylic Acid → this compound + Water

General Procedure:

-

Reactant Charging: 1,3-Adamantanediol and a slight molar excess of methacrylic acid are charged into a reaction vessel equipped with a stirrer, a temperature controller, and a reflux condenser with a Dean-Stark trap to remove water.

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a strong acidic ion-exchange resin, is added to the mixture.

-

Solvent: A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to facilitate water removal.

-

Reaction Conditions: The reaction mixture is heated to reflux. The water produced during the esterification is continuously removed by azeotropic distillation.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized or filtered off. The organic layer is washed with a dilute sodium bicarbonate solution to remove unreacted methacrylic acid and then with brine. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Characterization Techniques

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the vinyl protons of the methacrylate group, the methyl protons of the methacrylate group, and the characteristic broad signals of the adamantane cage protons, as well as a signal for the hydroxyl proton.

-

¹³C NMR: Shows the number of non-equivalent carbons and their chemical environments. Distinct signals for the carbonyl carbon, the double bond carbons of the methacrylate group, the carbons of the adamantane cage, and the carbon bearing the hydroxyl group would be expected.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present. Key characteristic absorption bands would include:

-

A broad O-H stretching band for the hydroxyl group.

-

A strong C=O stretching band for the ester carbonyl group.

-

C=C stretching for the methacrylate double bond.

-

C-H stretching and bending vibrations for the adamantane cage and methyl group.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and thermal stability of the monomer, which are crucial properties for its application in polymers.[4][5]

Applications in Advanced Materials

The unique structure of this compound makes it a valuable monomer for the synthesis of specialty polymers with enhanced properties. The bulky adamantane group increases the glass transition temperature (Tg), thermal stability, and etch resistance of the resulting polymers, while the hydroxyl group provides a site for further functionalization or improves adhesion and solubility characteristics.[2][6]

Photoresist Formulations for Microlithography

A primary application of this compound is in the formulation of chemically amplified photoresists for advanced lithography processes, such as those using 193 nm ArF excimer lasers.[2][6] In these systems, it is copolymerized with other monomers to create a polymer backbone that is insoluble in an aqueous base developer. The hydroxyl group enhances the solubility of the polymer in the developer after the acid-catalyzed deprotection of other protecting groups in the exposed regions of the photoresist. The adamantane moiety contributes to the polymer's plasma etch resistance, which is crucial for transferring the patterned image to the underlying substrate.

Below is a logical workflow diagram illustrating the synthesis of this compound and its incorporation into a photoresist formulation.

Caption: Workflow for the synthesis of this compound and its application in a photoresist formulation for microlithography.

Role in Drug Development

While this compound is not a therapeutic agent itself, the adamantane scaffold is of significant interest in drug discovery. The incorporation of an adamantyl group can enhance the lipophilicity of a drug molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7] The rigid structure of adamantane can also serve as a robust anchor for pharmacophores, positioning them for optimal interaction with biological targets such as ion channels and enzymes.[3] Furthermore, the adamantane cage can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[7] The hydroxyl group on this compound provides a reactive handle for conjugating it to other molecules, suggesting its potential use as a building block in the synthesis of more complex, adamantane-containing pharmaceutical compounds.

Safety Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).

Conclusion

This compound is a specialty monomer with a unique combination of a bulky, rigid adamantane core and a reactive methacrylate group, along with a functional hydroxyl group. These structural features translate into desirable physicochemical properties, particularly for the development of advanced polymers with high thermal stability, etch resistance, and tunable solubility. Its primary application lies in the formulation of photoresists for high-resolution lithography. While not a drug itself, the adamantane moiety is a privileged scaffold in medicinal chemistry, suggesting the potential for this molecule to be used as a versatile building block in the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of the key properties and applications of this compound for professionals in materials science and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]

3-Hydroxyadamantan-1-yl methacrylate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Molecular Formula: C₁₄H₂₀O₃[1]

This technical guide provides a comprehensive overview of 3-Hydroxyadamantan-1-yl methacrylate, a key monomer in the development of advanced polymers. The information presented herein is intended to support research and development activities in materials science and drug delivery.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for safe handling, storage, and application of the compound.

| Property | Value |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to almost white powder to crystal |

| Melting Point | 89.0 to 93.0 °C |

| Boiling Point | 329 °C |

| Density | 1.17 g/cm³ |

| Flash Point | 133 °C |

| Solubility | Soluble in Methanol |

| Storage Temperature | Room Temperature, Sealed in dry conditions |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| GHS Signal Word | Warning |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1,3-Adamantanediol with methacrylic acid or its derivatives.[1][2]

Reaction Scheme:

Figure 1: Synthesis of this compound.

A general laboratory-scale synthesis procedure is outlined below:

-

Reactant Preparation: In a reaction vessel, dissolve 1,3-Adamantanediol in a suitable aprotic solvent.

-

Addition of Acylating Agent: Slowly add methacryloyl chloride to the solution at a controlled temperature, typically 0-5 °C, in the presence of a base such as triethylamine to neutralize the HCl byproduct.

-

Reaction: Allow the mixture to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Polymerization of Adamantyl Methacrylate Monomers

Polymers containing adamantyl methacrylate units are of significant interest for their thermal stability and etch resistance. Atom Transfer Radical Polymerization (ATRP) is a common method for the controlled polymerization of methacrylate monomers.

General ATRP Procedure for Methacrylates:

-

Preparation of Reaction Mixture: In a Schlenk flask, combine the adamantyl methacrylate monomer, a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., bipyridine).

-

Initiator Addition: Add a suitable initiator, such as ethyl α-bromoisobutyrate, to the mixture.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature to initiate polymerization.

-

Termination and Purification: After the desired reaction time or monomer conversion, quench the reaction by exposing the mixture to air. Dilute the polymer solution with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Figure 2: General Workflow for ATRP of Methacrylate Monomers.

Applications in Research and Development

Photoresist Materials in Microelectronics

Polymers derived from this compound are primarily utilized in the formulation of photoresists for microlithography. The bulky and rigid adamantyl group imparts several desirable properties to the polymer, including:

-

High Glass Transition Temperature (Tg): This ensures dimensional stability of the patterned features during thermal processing steps.

-

Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage provides excellent resistance to plasma etching, enabling accurate pattern transfer to the underlying substrate.

-

Solubility Control: The hydroxyl group can be functionalized to create polymers with tunable solubility in developer solutions, which is critical for the formation of high-resolution patterns.

A patent has described the use of 3-hydroxy-1-methacryloxyadamantane in a coating composition over a photoresist pattern, highlighting its role in advanced lithographic processes.[3]

Potential in Biomedical Applications and Drug Delivery

While direct applications of this compound in drug delivery are not extensively documented, the unique properties of adamantane-containing polymers suggest their potential in this field. The adamantane moiety is known for its ability to interact with cyclodextrins, forming stable host-guest complexes. This interaction could be exploited for the development of:

-

Drug-Eluting Coatings: Polymers incorporating this monomer could be used as coatings for medical devices, with the adamantyl groups serving as anchors for cyclodextrin-drug complexes, allowing for controlled drug release.

-

Targeted Drug Delivery Systems: The adamantane structure can be a building block for constructing novel drug carriers. While research has explored other adamantane derivatives for targeted drug delivery, the principles could be extended to polymers of this compound.[4]

Furthermore, methacrylates are a well-established class of biomaterials. For instance, ethylene glycol dimethacrylate (EGDMA) is a common component in dental composites. Studies on novel methacrylate derivatives aim to improve resistance to bacterial degradation, an area where new monomers could offer advantages.[5] The biocompatibility and tunable properties of methacrylate-based polymers make them a versatile platform for various biomedical applications.

References

- 1. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]

- 2. This compound | CAS#:115372-36-6 | Chemsrc [chemsrc.com]

- 3. US20060088788A1 - Composition for coating over a photoresist pattern - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel methacrylate derivative polymer that resists bacterial cell-mediated biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Hydroxyadamantan-1-yl Methacrylate from 1,3-Adamantanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxyadamantan-1-yl methacrylate, a valuable monomer in the development of advanced polymers for various applications, including photoresists and biomaterials. The primary focus of this document is the synthesis route starting from 1,3-Adamantanediol. This guide details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathways.

Introduction

This compound is a bifunctional molecule featuring a rigid adamantane core, a reactive methacrylate group, and a hydroxyl functional group. This unique combination of properties makes it an attractive building block for polymers with enhanced thermal stability, etch resistance, and tunable hydrophilicity. The synthesis of this monomer from 1,3-Adamantanediol presents the challenge of selective mono-acylation. This guide outlines two primary synthetic strategies to achieve this transformation: direct acid-catalyzed esterification and acylation with methacryloyl chloride.

Synthetic Routes and Methodologies

The synthesis of this compound from 1,3-Adamantanediol can be primarily achieved through two effective methods. Below are detailed experimental protocols for each route.

Method 1: Acid-Catalyzed Direct Esterification

This method involves the direct reaction of 1,3-Adamantanediol with methacrylic acid in the presence of an acid catalyst, with the continuous removal of water to drive the reaction towards the mono-ester product.[1]

Experimental Protocol:

-

Apparatus Setup: A 2 L jacketed separable flask is equipped with a stirrer, thermometer, a Dean-Stark water separator, a Dimroth condenser, and a gas blowing tube.

-

Reagent Charging: The flask is charged with 84.0 g of 1,3-adamantanediol, 124.1 g of methacrylic acid, 0.38 g of p-methoxyphenol (as a polymerization inhibitor), 1.2 g of concentrated sulfuric acid (as an acid catalyst), and 750 ml of toluene as the solvent.[1]

-

Reaction Conditions: A prepared gas, diluted with nitrogen to an oxygen concentration of 5% by volume, is bubbled through the reaction mixture at a rate of 100 ml/min. The mixture is heated to reflux, and the water generated during the esterification is azeotropically removed using the Dean-Stark apparatus.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is neutralized with an appropriate base (e.g., a saturated solution of sodium bicarbonate). The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Method 2: Acylation with Methacryloyl Chloride

This alternative route utilizes the more reactive methacryloyl chloride to acylate 1,3-Adamantanediol. The use of a base is crucial to neutralize the HCl byproduct and to control the selectivity of the reaction. A combination of pyridine and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective.[2]

Experimental Protocol:

-

Reagent Preparation: In a reaction vessel, 1,3-Adamantanediol is dissolved in pyridine, which acts as both the solvent and a base.

-

Catalyst Addition: 1,4-diazabicyclo[2.2.2]octane (DABCO) is added to the solution as a co-base.

-

Acylation: The solution is cooled in an ice bath, and methacryloyl chloride is added dropwise with stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC.

-

Work-up and Purification: Once the reaction is complete, the mixture is quenched with water or a dilute acid solution. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to afford this compound.[2]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reagents and Reaction Conditions for Synthesis Routes

| Parameter | Method 1: Direct Esterification[1] | Method 2: Acylation with Methacryloyl Chloride[2] |

| Starting Material | 1,3-Adamantanediol | 1,3-Adamantanediol |

| Acylating Agent | Methacrylic Acid | Methacryloyl Chloride |

| Catalyst/Base | Concentrated Sulfuric Acid | Pyridine and DABCO |

| Solvent | Toluene | Pyridine |

| Polymerization Inhibitor | p-Methoxyphenol | Not specified, but recommended |

| Reaction Temperature | Reflux | 0 °C to room temperature |

| Key Equipment | Dean-Stark Apparatus | Standard glassware for inert atmosphere reactions |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115372-36-6 | [1][3] |

| Molecular Formula | C₁₄H₂₀O₃ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 89.0 to 93.0 °C | [1][4] |

| Boiling Point | 329 °C | [1][4] |

| Density | 1.17 g/cm³ | [1][4] |

| Solubility | Soluble in Methanol | [1] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the described synthesis routes.

Caption: Acid-catalyzed direct esterification of 1,3-Adamantanediol.

Caption: Acylation of 1,3-Adamantanediol with methacryloyl chloride.

References

Spectroscopic and Synthetic Profile of 3-Hydroxyadamantan-1-yl Methacrylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data (NMR, IR) and synthetic methodologies for 3-Hydroxyadamantan-1-yl methacrylate. Due to the limited availability of published primary spectroscopic data for this specific compound, this guide also presents expected spectral characteristics based on analogous structures and general principles of spectroscopic interpretation.

Introduction

This compound is a specialized methacrylate monomer incorporating a rigid, three-dimensional adamantane cage. The presence of the adamantyl group imparts unique properties to polymers, including high thermal stability, enhanced etch resistance, and tailored solubility, making it a valuable building block in the development of advanced materials, particularly for photoresist applications in microlithography. The hydroxyl functionality offers a site for further chemical modification or for influencing the polarity and adhesion of the resulting polymers. A precise understanding of its spectroscopic signature is crucial for its synthesis, purification, and characterization.

Synthesis Pathway

The synthesis of this compound typically proceeds via the esterification of 1,3-adamantanediol with methacrylic acid or its derivatives. A common synthetic route involves the reaction of 1,3-adamantanediol with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at reduced temperatures to control reactivity.

Below is a generalized experimental workflow for the synthesis and characterization of this compound.

Synthesis and Characterization Workflow

Spectroscopic Data

Detailed, experimentally verified NMR and IR spectra for this compound are not widely available in peer-reviewed literature. The following tables summarize the expected chemical shifts and vibrational frequencies based on the analysis of its chemical structure and comparison with similar adamantane-containing methacrylate compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~6.1 | s | 1H | =CH₂ (trans to C=O) |

| ~5.5 | s | 1H | =CH₂ (cis to C=O) |

| ~2.2-2.4 | m | 2H | Adamantane CH |

| ~1.95 | s | 3H | -CH₃ |

| ~1.5-1.8 | m | 12H | Adamantane CH₂ and CH |

| ~1.5 (broad s) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester) |

| ~136 | C=CH₂ |

| ~125 | =CH₂ |

| ~80-82 | C-O (ester) |

| ~68-70 | C-OH |

| ~40-50 | Adamantane CH₂ |

| ~30-40 | Adamantane CH |

| ~18 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~2920, 2850 | Strong | C-H stretch (adamantane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-O stretch (ester) |

Experimental Protocols

A representative, though generalized, protocol for the synthesis of this compound is provided below. Researchers should optimize reaction conditions based on their specific laboratory setup and reagent purity.

Materials:

-

1,3-Adamantanediol

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1,3-adamantanediol and triethylamine (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), methacryloyl chloride (1.0 equivalent) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Mass spectrometry can be used to verify the molecular weight.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of the target molecule using the collected spectroscopic data.

Structural Elucidation Workflow

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. For definitive characterization, experimentally obtained data are required.

Unveiling the Thermal Resilience of Adamantane-Containing Methacrylate Polymers: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide explores the superior thermal properties of adamantane-containing methacrylate polymers. The incorporation of the bulky, rigid adamantane moiety into methacrylate polymer chains results in materials with significantly enhanced thermal stability and higher glass transition temperatures, making them promising candidates for a range of advanced applications, including drug delivery and microelectronics.

The unique diamondoid structure of adamantane imparts exceptional thermal and mechanical stability to polymers. When incorporated as a pendant group in methacrylate polymers, it restricts the mobility of the polymer chains, leading to a notable increase in the glass transition temperature (Tg) and thermal decomposition temperature (Td).[1][2][3] These characteristics are critical for applications requiring robust materials that can withstand stringent processing conditions.

Core Thermal Properties: A Comparative Overview

The thermal behavior of adamantane-containing methacrylate polymers is significantly influenced by the specific monomer structure, the presence of spacers between the adamantane group and the methacrylate backbone, and the overall polymer composition. The following tables summarize key quantitative data from various studies, providing a comparative look at the thermal properties of these remarkable polymers.

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |

| Poly(1-adamantyl methacrylate) (PADMA) | 220 | - | [4] |

| Poly(1-adamantyl methacrylate) (PADMA) | 183 - 243 | - | [5] |

| Poly(1-adamantylmethyl methacrylate) (AdMMA) | 201 | - | [6] |

| Poly(4-(1-adamantyl)phenyl methacrylate) (AdPMA) | 253 | - | [6] |

| Poly(1-adamantyl acrylate) (PAdA) | 133 | 376 | [7][8] |

| Copolymer of AdMA and Styrene (55/45 mol%) | 170 | ~340 | [3][9] |

Understanding the Structure-Property Relationship

The introduction of a bulky adamantyl group enhances the thermal properties of methacrylate polymers. This can be visualized through the general structure of an adamantane-containing methacrylate monomer and its subsequent polymerization.

The logical flow for synthesizing and characterizing these polymers typically involves monomer synthesis followed by polymerization and subsequent thermal analysis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the standard methodologies employed in the thermal characterization of adamantane-containing methacrylate polymers.

Synthesis of Adamantane-Containing Methacrylate Polymers

Adamantane-containing methacrylate polymers can be synthesized via several methods, including free radical polymerization and living anionic polymerization.[2][10]

-

Free Radical Polymerization: This common method involves the use of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization of the adamantyl methacrylate monomer. The reaction is typically carried out in a suitable solvent like toluene or in bulk at elevated temperatures.[2]

-

Anionic Polymerization: For more controlled polymerization, living anionic polymerization is employed. This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4][10] Initiators such as sec-butyllithium are used in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[7][8]

Thermal Analysis Techniques

The primary techniques for evaluating the thermal properties of these polymers are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4][10] The Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC thermogram.

-

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and decomposition temperature (Td) of the polymer. The polymer sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature. The Td is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or as the onset temperature of major decomposition.[11] The general mechanism of thermal degradation for polymethacrylates involves random main-chain scission.[12]

The Impact of Adamantane on Polymer Properties

The incorporation of the adamantane group not only enhances thermal stability but also influences other important physical properties:

-

Improved Mechanical Properties: The rigid adamantane structure contributes to increased stiffness and hardness of the polymer.[1][2]

-

Lower Water Absorption: The hydrophobic nature of adamantane leads to reduced water absorption compared to conventional polymethacrylates like PMMA.[1][3]

-

Higher Refractive Index: Adamantane-containing polymers exhibit higher refractive indices, making them suitable for optical applications.[1][3]

-

Enhanced Drug Delivery Platforms: The unique properties of these polymers, including their stability, make them attractive for developing novel drug delivery systems.[13] For instance, amphiphilic block copolymers with an adamantane core have shown higher thermodynamic stability and drug loading capacity for anticancer drugs.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. polymersource.ca [polymersource.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. polymersource.ca [polymersource.ca]

- 11. researchgate.net [researchgate.net]

- 12. polychemistry.com [polychemistry.com]

- 13. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-Hydroxyadamantan-1-yl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxyadamantan-1-yl methacrylate (HAMA), a key monomer in the development of advanced polymers and photoresists. Due to a notable absence of quantitative solubility data in publicly available literature, this document focuses on compiling qualitative solubility information derived from technical data sheets and patent literature. Furthermore, it offers detailed, robust experimental protocols for the quantitative determination of HAMA's solubility in common solvents, empowering researchers to generate precise data for their specific applications. This guide is intended to be a foundational resource for scientists and professionals working with this versatile adamantane derivative.

Introduction

This compound (HAMA) is a functionalized methacrylate monomer featuring a bulky, rigid adamantane core. This unique structure imparts desirable properties such as high thermal stability, etch resistance, and controlled dissolution behavior to polymers. Consequently, HAMA is a critical building block in the formulation of chemically amplified photoresists for microelectronics and in the synthesis of specialty polymers for various applications.[1][2]

Understanding the solubility profile of HAMA is paramount for its effective use. Solubility dictates the choice of solvents for polymerization reactions, the formulation of uniform photoresist coatings, and the development of purification and processing strategies. This guide summarizes the current knowledge of HAMA's solubility and provides the necessary protocols for its precise measurement.

Qualitative Solubility Profile

Several chemical suppliers explicitly state that this compound is "soluble in Methanol".[3] Its application in polymerization and photoresist formulations indicates at least partial solubility in a range of organic solvents. For instance, synthetic procedures have documented its use in solvents such as toluene and pyridine.[1] In the context of photoresist development, it has been incorporated into formulations containing solvents like propylene glycol monomethyl ether acetate (PGMEA).[4]

The structure of HAMA, with a large, nonpolar adamantane cage and a polar hydroxyl group, suggests a solubility profile that favors polar organic solvents, while likely having limited solubility in highly nonpolar or aqueous media.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected/Reported Solubility | Rationale / Context of Use |

| Polar Protic | Methanol | Soluble | Explicitly stated in technical data sheets.[3] The hydroxyl group of HAMA can hydrogen bond with protic solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Gamma-Butyrolactone (GBL), Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Soluble / Likely Soluble | Used as solvents in polymerization reactions and photoresist formulations involving adamantyl methacrylate derivatives.[4] |

| Aromatic | Toluene | Soluble / Likely Soluble | Employed as a solvent in synthetic procedures for polymers containing HAMA. |

| Nonpolar Aromatic | Pyridine | Soluble / Likely Soluble | Utilized as a solvent and base in the synthesis of HAMA.[1] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is highly recommended.[5][6][7] This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

3.1. Principle

The shake-flask method involves agitating an excess amount of the solid solute (HAMA) in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated).[5] After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]

3.2. Materials and Equipment

-

Solute: this compound (solid, high purity)

-

Solvents: High-purity (HPLC grade or equivalent) common solvents (e.g., Methanol, THF, Toluene, PGMEA, etc.)

-

Apparatus:

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Constant temperature water bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

-

3.3. Step-by-Step Procedure

3.3.1. Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Pipette a known volume (e.g., 5-10 mL) of the desired solvent into the vial.[10]

-

Securely cap the vial to prevent solvent evaporation.

3.3.2. Equilibration

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).[10]

-

Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5][7] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

3.3.3. Sample Separation and Preparation

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical for accurate results.[5]

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC calibration curve).

3.3.4. Quantification by High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop an HPLC method capable of resolving and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration: Prepare a series of standard solutions of HAMA of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[8]

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the chromatogram.

-

Concentration Determination: Use the peak area of the analyte in the sample chromatogram and the calibration curve to determine the concentration of HAMA in the diluted sample.[9]

3.4. Data Analysis and Calculation

Calculate the solubility (S) using the following formula:

S (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration of the diluted sample as determined from the HPLC calibration curve (in mg/mL).

-

DF is the dilution factor used to prepare the sample for analysis.

The results should be reported as the mean ± standard deviation of at least three replicate experiments.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the solubility determination process.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for Quantification of HAMA Concentration by HPLC.

Conclusion

While quantitative solubility data for this compound remains elusive in public-domain literature, its qualitative profile suggests good solubility in polar organic solvents like methanol and those commonly used in photoresist formulations. For applications requiring precise solubility values, this guide provides a detailed and robust experimental protocol based on the industry-standard shake-flask method coupled with HPLC analysis. By following this methodology, researchers can confidently generate the high-quality data needed to optimize their formulation, synthesis, and purification processes, thereby accelerating research and development efforts involving this important monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pharmaguru.co [pharmaguru.co]

- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 10. scribd.com [scribd.com]

The Adamantane Cage: A Rigid Scaffold for Engineering Advanced Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the adamantane cage, a rigid, diamondoid hydrocarbon, into polymer structures offers a powerful strategy for enhancing material properties. Its unique three-dimensional structure and inherent thermal stability make it a valuable building block for a new generation of high-performance polymers and advanced drug delivery systems. This technical guide explores the profound impact of the adamantane moiety on polymer characteristics, providing detailed experimental methodologies, quantitative data, and visual representations of key concepts.

Enhancing Polymer Properties with the Adamantane Cage

The introduction of the bulky and rigid adamantane cage into a polymer backbone or as a pendant group significantly influences its macroscopic properties. This is primarily due to the restriction of polymer chain mobility and the introduction of strong van der Waals interactions.

Thermal Stability

Polymers containing adamantane exhibit exceptional thermal stability, with significantly higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-adamantane counterparts.[1][2] The rigid cage structure hinders the segmental motion of polymer chains, requiring more thermal energy to induce the transition from a glassy to a rubbery state.[2][3] This enhanced stability makes adamantane-based polymers suitable for applications in demanding environments, such as aerospace and electronics.[2]

Mechanical Strength

The rigidity of the adamantane unit also translates to improved mechanical properties. Polymers incorporating this moiety often demonstrate increased tensile strength and Young's modulus.[2][4] The adamantane cage acts as a reinforcing agent at the molecular level, effectively distributing stress throughout the polymer matrix.

Solubility

The bulky, hydrophobic nature of adamantane can be leveraged to tailor the solubility of polymers. While adamantane itself is soluble in nonpolar organic solvents, its incorporation into a polymer can either increase or decrease solubility in a given solvent depending on the overall polymer structure.[5] This allows for precise control over the processing and application of these materials.

Quantitative Data on Adamantane-Containing Polymers

The following tables summarize the key thermal and mechanical properties of various polymers incorporating the adamantane moiety, providing a comparative overview of their performance.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Reference |

| Poly(1,3-adamantylene alkylene)s | α,ω-dienes with 1,3-adamantylene | - | 452–456 | [6] |

| Adamantane-based dicyanate ester | Dicyanate ester with adamantane bridge | ~370 | ~480 | [3] |

| Adamantane-containing polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) and various dianhydrides | 285–440 | >530 | [7][8] |

| Poly(1-adamantyl methacrylate) (PAdMA) | 1-Adamantyl methacrylate | 200-244 (depending on Mn) | - | [9] |

Table 2: Mechanical Properties of Adamantane-Containing Polymers

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| Polypropylene/Adamantane (0.5 wt%) | - | 0.7608 | - | [4] |

| Adamantane-containing polyimides | >145 | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of adamantane-containing polymers.

Synthesis of Adamantane-Containing Polycarbonate

This protocol describes the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)adamantane.[2]

Materials:

-

1,3-Bis(4-hydroxyphenyl)adamantane

-

Triphosgene

-

Pyridine

-

Dichloromethane (DCM), dry

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

Procedure:

-

In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

-

Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.

Synthesis of Adamantane-Containing Polyimides

This protocol outlines the conventional one-step solution polycondensation for synthesizing semi-alicyclic polyimides.[7]

Materials:

-

Adamantane-containing diamine (e.g., ADMDA)

-

Commercial dianhydride

-

Solvent (e.g., sulfolane-toluene mixture)[10]

-

Nitrogen gas supply

-

Standard glassware for polycondensation

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve the adamantane-containing diamine in the chosen solvent.

-

Add the dianhydride to the solution.

-

Heat the reaction mixture to the desired temperature and maintain for several hours to effect polycondensation.

-

Monitor the viscosity of the solution to track polymer formation.

-

After the reaction is complete, precipitate the polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Characterization of Thermal Properties

Thermogravimetric Analysis (TGA):

TGA is used to determine the thermal stability and decomposition temperature of polymers.[11]

-

Place a small, known mass of the polymer sample into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature.

Differential Scanning Calorimetry (DSC):

DSC is employed to measure the glass transition temperature (Tg) of polymers.[12]

-

Accurately weigh a small amount of the polymer sample into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected Tg to erase its thermal history.

-

Cool the sample at a controlled rate.

-

Heat the sample again at a controlled rate (e.g., 10 °C/min).

-

The Tg is determined as the midpoint of the step change in the heat flow curve.

Characterization of Mechanical Properties

Tensile Testing:

Tensile testing is performed to determine the Young's modulus, tensile strength, and elongation at break of a polymer.[13]

-

Prepare dog-bone shaped specimens of the polymer film or molded part according to standard specifications (e.g., ASTM D638).

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load to the specimen at a constant rate of extension.

-

Record the load and the corresponding elongation until the specimen fractures.

-

Calculate the stress (force per unit area) and strain (change in length divided by the original length).

-

The Young's modulus is determined from the initial slope of the stress-strain curve. The tensile strength is the maximum stress the material can withstand, and the elongation at break is the strain at fracture.

Adamantane in Drug Delivery Systems

The adamantane cage plays a crucial role in the development of sophisticated drug delivery systems, primarily through its ability to form strong host-guest complexes with cyclodextrins.[14][15] This non-covalent interaction provides a versatile platform for drug targeting, controlled release, and gene delivery.[16][17]

Host-Guest Chemistry with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic adamantane moiety can be encapsulated within the cyclodextrin cavity, forming a stable inclusion complex.[18] This interaction can be used to:

-

Improve Drug Solubility: By encapsulating a hydrophobic drug-adamantane conjugate within a cyclodextrin, its aqueous solubility can be significantly enhanced.

-

Controlled Drug Release: The release of the drug can be triggered by competitive displacement of the adamantane guest by other molecules or by changes in the local environment (e.g., pH).[19]

-

Targeted Delivery: By attaching targeting ligands to the cyclodextrin or the polymer backbone, the drug-loaded complex can be directed to specific cells or tissues.[14]

Adamantane-Functionalized Dendrimers for Gene Delivery

Adamantane can be incorporated into the structure of dendrimers, which are highly branched, well-defined macromolecules.[14] These adamantane-functionalized dendrimers can form complexes with genetic material (e.g., DNA, siRNA) and facilitate its delivery into cells for gene therapy applications.[20] The adamantane groups can enhance the stability of the complex and improve its interaction with cell membranes.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of adamantane in polymer science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity | CSIR-NCL Library, Pune [library.ncl.res.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane | springerprofessional.de [springerprofessional.de]

- 11. eng.uc.edu [eng.uc.edu]

- 12. youtube.com [youtube.com]

- 13. hzo.com [hzo.com]

- 14. mdpi.com [mdpi.com]

- 15. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 17. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 18. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Biodegradable Polymers for Gene-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms and alternative names for 3-Hydroxyadamantan-1-yl methacrylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxyadamantan-1-yl methacrylate, a key monomer in the development of advanced polymers. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and polymerization, crucial for its application in research and development.

Chemical Identity and Nomenclature

This compound is a functionalized adamantane derivative incorporating a methacrylate group. This unique structure imparts desirable properties to polymers, such as high thermal stability and etch resistance, making it a valuable component in the formulation of materials for drug delivery systems, medical devices, and advanced coatings.

Synonyms and Alternative Names: A variety of names are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches and material sourcing.

| Synonym/Alternative Name |

| 1,3-Adamantanediol monomethacrylate |

| 1-Hydroxy-3-adamantyl methacrylate |

| 1-Methacryloyloxy-3-adamantanol |

| 3-Hydroxy-1-methacryloyloxyadamantane |

| 3-Hydroxyadamant-1-yl methacrylate |

| HAMA |

| Methacrylic Acid 3-Hydroxy-1-adamantyl Ester |

| 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester |

CAS Number: 115372-36-6

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, processing, and application.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 89-93 °C |

| Boiling Point | 329 °C (predicted) |

| Density | 1.17 g/cm³ (predicted) |

| Solubility | Soluble in methanol and other common organic solvents. |

Synthesis and Purification

The primary route for the synthesis of this compound is the esterification of 1,3-adamantanediol with methacrylic acid.[1]

Synthesis Workflow

The synthesis can be visualized as a two-step process: the reaction of the starting materials followed by purification of the crude product.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Materials:

-

1,3-Adamantanediol

-

Methacrylic acid

-

An appropriate acid catalyst (e.g., p-toluenesulfonic acid)

-

An organic solvent (e.g., toluene)

-

A polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus, add 1,3-adamantanediol, a molar excess of methacrylic acid, the acid catalyst, and the polymerization inhibitor in the chosen organic solvent.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials, catalyst, and by-products.

Procedure:

-

Wash the cooled reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acidic components.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) to yield the final, high-purity product.

Polymerization

This compound can be polymerized through various methods, with free-radical polymerization being a common approach. The bulky adamantyl group influences the polymerization kinetics and the properties of the resulting polymer.

Polymerization Scheme

The polymerization process involves the opening of the double bond of the methacrylate group to form a long polymer chain.

Caption: Schematic of the polymerization of this compound.

Experimental Protocol: Free-Radical Polymerization (General)

The following is a general procedure for the free-radical polymerization of methacrylate monomers, which can be adapted for this compound.

Materials:

-

This compound

-

A free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

-

An appropriate anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

Dissolve the this compound monomer and the initiator in the chosen solvent in a reaction vessel.

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) under an inert atmosphere.

-

Allow the polymerization to proceed for the desired time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected characteristic signals based on its structure are outlined below. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized material.

¹H NMR:

-

Vinyl protons: Two singlets or narrowly split multiplets in the range of 5.5-6.5 ppm.

-

Adamantyl protons: A series of broad multiplets in the range of 1.5-2.5 ppm.

-

Methyl protons: A singlet around 1.9 ppm.

-

Hydroxy proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

-

Carbonyl carbon: A signal in the range of 165-170 ppm.

-

Vinyl carbons: Signals in the range of 120-140 ppm.

-

Quaternary carbons of adamantyl group: Signals in the range of 30-75 ppm.

-

CH and CH₂ carbons of adamantyl group: Signals in the range of 30-50 ppm.

-

Methyl carbon: A signal around 18 ppm.

FT-IR:

-

C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C=C stretch (vinyl): An absorption band around 1630-1640 cm⁻¹.

-

O-H stretch (hydroxyl): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (adamantyl and methyl): Absorption bands in the region of 2850-3000 cm⁻¹.

Applications in Drug Development and Research

The unique properties of polymers derived from this compound make them attractive for various applications in the pharmaceutical and biomedical fields. The rigid and bulky adamantyl group can enhance the thermal stability and mechanical strength of polymers, while the hydroxyl group provides a site for further functionalization or for modulating hydrophilicity. Potential applications include:

-

Drug Delivery: As a component of copolymers for controlled release formulations, where the adamantyl group can influence drug loading and release kinetics.

-

Medical Device Coatings: To improve the biocompatibility and durability of medical implants and devices.

-

Biomaterials: In the development of scaffolds for tissue engineering, where its mechanical properties can be advantageous.

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of synthesis, purification, and polymerization protocols will be necessary.

References

Technical Guide: Health and Safety for 3-Hydroxyadamantan-1-yl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety data for the handling of 3-Hydroxyadamantan-1-yl methacrylate (CAS No. 115372-36-6). The information is compiled from safety data sheets and chemical supplier information to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C14H20O3 | [1][2] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | White to almost white crystal or powder | [3][4][5] |

| Melting Point | 89.0 to 93.0 °C | [1][2][5] |

| Boiling Point | 329 °C | [1][2] |

| Density | 1.17 - 1.2 g/cm³ | [1][3] |

| Flash Point | 133 °C | [1][2] |

| Solubility | Soluble in Methanol | [1] |

Health Hazard Information

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |

Potential Health Effects:

-

Eye Contact: Causes serious eye irritation. Symptoms may include redness, pain, and watering.[4]

-

Skin Contact: Causes skin irritation.[4] May cause an allergic skin reaction.[6] Symptoms can include redness, itching, and inflammation.[6]

-

Inhalation: May cause respiratory irritation.

-

Ingestion: May be harmful if swallowed.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][7]

-

Skin and Body Protection: Wear suitable protective clothing and safety shoes.[4][7]

-

Respiratory Protection: In case of inadequate ventilation or dust generation, use a dust respirator.[4][7]

Handling Procedures:

-

Ensure good ventilation of the work station.[7]

-

Wash hands and face thoroughly after handling.[4]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]

Storage Conditions:

-

Keep container tightly closed.[4]

-

Store away from incompatible materials such as oxidizing agents.[4]

-

Polymerization may occur due to heat, light, or contact with polymerization initiators.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Get medical advice/attention.[4][7] |

| Skin Contact | Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice or attention.[4] Take off contaminated clothing and wash it before reuse.[4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[7] |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[4] |

Spill and Disposal Considerations

-

Spill Response: Evacuate the area.[6] For containment, stop the leak if it is safe to do so.[7] Absorb with appropriate material.[7] For large spills, cover drains and build dikes to prevent entry into sewer systems or bodies of water.[6]

-

Disposal: Dispose of contents and container in accordance with applicable local, regional, national, and international regulations.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. The hazard classifications provided are based on standardized testing methodologies required by regulatory bodies. These studies are typically conducted by the manufacturer and are often proprietary.

The general principles of toxicology testing involve assessing the substance's effects on biological systems through in vitro and in vivo studies. For skin and eye irritation, standardized tests like the Draize test or alternative in vitro methods are commonly employed.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Kina this compound CAS-nr: 115372-36-6 Tillverkare - Gratis prov - Alfa Chemical [se.alfachemar.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3-Hydroxy-1-methacryloyloxyadamantane | 115372-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

The Diamond in the Monomer: A Technical Guide to the Discovery and Development of Adamantane-Based Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic hydrocarbon (C₁₀H₁₆), stands as a testament to the fascinating world of molecular architecture.[1] Its rigid, diamondoid structure, composed of three fused cyclohexane rings in a strain-free chair conformation, imparts a remarkable combination of thermal stability, lipophilicity, and steric bulk.[1] First envisioned as a theoretical possibility, its eventual discovery and the subsequent development of synthetic pathways have paved the way for a new class of monomers with profound implications in materials science and drug discovery. This technical guide provides an in-depth exploration of the historical journey of adamantane, from its initial discovery to the synthesis and characterization of its monomeric derivatives, offering valuable insights for researchers and professionals in the field.

A Historical Perspective: The Journey from Concept to Commodity

The story of adamantane begins not in a laboratory but in the realm of theoretical chemistry. In 1924, H. Decker first proposed the existence of this C₁₀H₁₆ hydrocarbon, which he termed "decaterpene," recognizing its diamond-like framework. For nearly a decade, adamantane remained a hypothetical molecule until its serendipitous discovery in 1933 by Czech chemists S. Landa and V. Machacek, who isolated a few milligrams from petroleum through fractional distillation.[1] The name "adamantane" was aptly chosen from the Greek "adamantinos," meaning "like a diamond," a nod to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.

Early attempts to synthesize adamantane in the laboratory were met with significant challenges. A notable effort in 1924 by Hans Meerwein, aimed at producing adamantane, instead yielded a bicyclic compound that would later be known as Meerwein's ester. Ironically, this unexpected product would become a key precursor in a future successful synthesis. The first successful, albeit highly inefficient, synthesis of adamantane was achieved by Vladimir Prelog in 1941. His multi-step process, starting from Meerwein's ester, produced adamantane with a meager yield of just 0.16%.